molecular formula C6H11NO2 B8239866 Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate CAS No. 2097068-53-4

Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate

Cat. No.: B8239866
CAS No.: 2097068-53-4
M. Wt: 129.16 g/mol
InChI Key: YJRYAHXBMQIZTN-CRCLSJGQSA-N
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Description

Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its cyclopropane ring, which is a three-membered ring structure, and an ethyl ester group attached to the carboxylate moiety. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the atoms around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of chiral catalysts. This method allows for the formation of the cyclopropane ring with high enantioselectivity .

Another approach involves the use of biocatalysis, where enzymes are employed to catalyze the formation of the cyclopropane ring. This method is advantageous due to its high selectivity and environmentally friendly conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale biocatalytic processes. These processes utilize whole-cell biocatalysts or isolated enzymes to achieve high yields and enantioselectivity. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized cyclopropane derivatives .

Scientific Research Applications

Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting viral infections and cancer.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit viral proteases, thereby preventing viral replication .

Comparison with Similar Compounds

Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRYAHXBMQIZTN-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170951
Record name Cyclopropanecarboxylic acid, 2-amino-, ethyl ester, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097068-53-4
Record name Cyclopropanecarboxylic acid, 2-amino-, ethyl ester, (1R,2S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097068-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2-amino-, ethyl ester, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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